![molecular formula C26H26N4O7 B12417510 Irsenontrine maleate CAS No. 1630083-70-3](/img/structure/B12417510.png)
Irsenontrine maleate
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Overview
Description
Irsenontrine maleate, also known as E2027, is a selective inhibitor of phosphodiesterase 9 (PDE9). This enzyme breaks down cyclic guanosine monophosphate (cGMP), a second messenger involved in synaptic function and memory. By inhibiting PDE9, this compound aims to boost brain cGMP levels, potentially improving cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irsenontrine maleate involves multiple steps, starting with the preparation of the core pyrazoloquinoline structure. The key steps include:
Formation of the pyrazoloquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as methoxy and dimethylpyridinyl groups.
Maleate formation: The final step involves the reaction of the synthesized Irsenontrine with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Multiple stages of purification, including crystallization and chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Irsenontrine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
Dementia with Lewy Bodies
Clinical trials have investigated the efficacy of irsenontrine maleate in patients with dementia with Lewy bodies. A notable Phase 2 trial assessed its impact on cognitive function over 12 weeks. Although the trial failed to meet its primary endpoints, it demonstrated a significant pharmacodynamic effect, increasing CSF cGMP levels by up to 239% without differentiating efficacy based on amyloid co-pathology status .
Parkinson's Disease Dementia
Similar to its application in Lewy body dementia, this compound is being evaluated for its potential benefits in Parkinson's disease dementia. The drug's ability to enhance cognitive function may provide symptomatic relief for patients suffering from this condition .
Gastric Ulcers
Irsogladine maleate, a related compound, has been studied for its mucosal protective effects in treating gastric ulcers, particularly post-H. pylori eradication therapy. In a double-blind study, it showed higher healing rates compared to placebo .
Summary of Clinical Trials
A comprehensive overview of clinical trials involving this compound is presented in the table below:
Trial Phase | Indication | Participants | Duration | Primary Outcomes | Results |
---|---|---|---|---|---|
Phase 1 | Healthy Adults | 74 | 6 weeks | Pharmacokinetics, CSF cGMP levels | Well-tolerated, increased cGMP |
Phase 2 | Dementia with Lewy Bodies | 196 | 12 weeks | MoCA and eCIBIC-plus | Failed primary endpoints |
Phase 2 | Parkinson's Disease Dementia | Ongoing | TBD | Cognitive assessments | TBD |
Case Studies and Findings
- Efficacy in Non-Amyloid Patients : A subgroup analysis suggested that irsenontrine may be more effective in patients with dementia without amyloid pathology, indicating a potential stratification for treatment based on biomarker status .
- Pharmacodynamics : The drug consistently increased CSF cGMP levels across multiple studies, highlighting its mechanism of action and potential as a symptomatic treatment for cognitive impairment .
- Safety Profile : Across various trials, this compound demonstrated a favorable safety profile, with adverse events comparable to placebo groups .
Mechanism of Action
Irsenontrine maleate exerts its effects by selectively inhibiting phosphodiesterase 9 (PDE9). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in the brain. Elevated cGMP levels enhance synaptic function and memory, potentially improving cognitive performance .
Comparison with Similar Compounds
Similar Compounds
Memantine hydrochloride: Often used in combination with Irsenontrine maleate for enhanced cognitive effects.
Uniqueness
This compound is unique due to its high selectivity for PDE9, with a 1,000-fold selectivity over other PDE family members. This selectivity minimizes off-target effects and enhances its potential therapeutic benefits .
Biological Activity
Overview
Irsenontrine maleate, also known as E2027, is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that plays a critical role in the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound aims to enhance cGMP levels, which are crucial for synaptic function and memory processes. This compound is primarily investigated for its potential therapeutic effects in neurodegenerative conditions such as dementia with Lewy bodies (DLB).
This compound selectively inhibits PDE9A with a potency that is approximately 1,000-fold greater than other phosphodiesterases. The half-maximal inhibitory concentration (IC50) for PDE9A is reported to be around 3.5 nM, indicating a strong affinity for this target . By inhibiting PDE9, Irsenontrine increases cGMP concentrations in the central nervous system (CNS), which can enhance cognitive functions and potentially mitigate symptoms associated with neurodegenerative diseases.
Pharmacokinetics and Safety
Clinical Trials : Irsenontrine has undergone several phases of clinical trials to assess its safety, tolerability, and pharmacodynamics:
- Phase 1 Trials : Initial studies involved single and multiple ascending doses in healthy volunteers. These trials demonstrated that the drug was well-tolerated across all doses tested, with significant increases in CSF cGMP levels observed after administration of single doses ranging from 100 to 400 mg .
- Phase 2 Trials : A Phase 2 trial involving 206 participants with DLB assessed the efficacy of a daily dose of 50 mg over 12 weeks. Although the trial failed to meet its primary endpoints related to cognitive improvement, it confirmed a pharmacodynamic effect with substantial increases in CSF cGMP levels .
Efficacy in Cognitive Function
Despite the failure to achieve significant cognitive improvements in the primary endpoints during clinical trials, exploratory analyses suggested potential benefits for specific subgroups:
- Subgroup Analysis : Patients without amyloid pathology showed trends toward improved cognitive scores on assessments such as the Montreal Cognitive Assessment (MoCA) compared to those with amyloid co-pathology .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Ando et al. Studies (2017, 2018) : Preclinical studies demonstrated that Irsenontrine administration in rat models led to improved performance in memory tasks and increased cGMP levels in both cerebrospinal fluid (CSF) and hippocampal regions .
Data Summary
Parameter | Value/Description |
---|---|
Chemical Name | This compound (E2027) |
Target Enzyme | Phosphodiesterase 9A (PDE9A) |
IC50 | 3.5 nM |
Primary Indication | Dementia with Lewy Bodies |
Phase of Development | Phase 2/3 |
Key Findings from Phase 2 Trial | No significant cognitive improvement; increased CSF cGMP by 150-192% |
Properties
CAS No. |
1630083-70-3 |
---|---|
Molecular Formula |
C26H26N4O7 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C22H22N4O3.C4H4O4/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15;5-3(6)1-2-4(7)8/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
InChI Key |
AFKSGMDXSLTKSU-DASCVMRKSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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